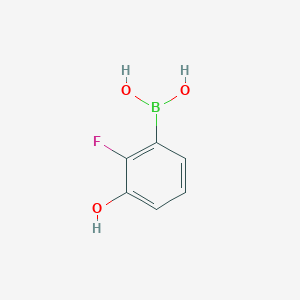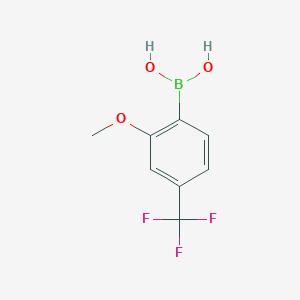
(2-甲氧基-4-(三氟甲基)苯基)硼酸
描述
(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative characterized by the presence of a methoxy group and a trifluoromethyl group on the phenyl ring. Boronic acids are known for their versatility in organic synthesis and their ability to form reversible covalent bonds with diols, which is useful in various chemical reactions and applications, including sensing and material sciences.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid, they do provide insights into the synthesis of related boronic acid compounds. For instance, the synthesis of boronic acids often involves the use of special boron Lewis acids, such as tris(pentafluorophenyl)borane, which can catalyze various reactions including hydrometallation and alkylation . The ortho-substituent on phenylboronic acids, similar to the one , plays a crucial role in the reactivity and stability of the boronic acid during catalytic processes .
Molecular Structure Analysis
The molecular structure of boronic acids is influenced by their substituents. For example, the crystal structure of difluoro[2-(4-methoxyphenyl)-3-oxo-3-phenylpropanalato]boron(III) shows that boron is tetrahedrally coordinated to two oxygen atoms and two fluorine atoms . Similarly, (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid would have a tetrahedral geometry around the boron atom, with the methoxy and trifluoromethyl groups influencing its electronic properties and reactivity.
Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions. For example, they can be used as catalysts in dehydrative condensation reactions between carboxylic acids and amines . They are also involved in the hydrosilylation of amides, demonstrating functional group tolerance and the ability to proceed under mild conditions . The presence of electron-withdrawing groups, such as trifluoromethyl, can affect the reactivity and stability of the boronic esters formed during these reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are greatly influenced by their substituents. The presence of a methoxy group can affect the hydrogen bonding network and the solubility of the compound . The trifluoromethyl group, being highly electronegative, can increase the acidity of the boronic acid and enhance its reactivity in Suzuki-Miyaura coupling reactions, as seen with related polyfluorophenylboronic acids . Additionally, the binding affinity of boronic acids to diols and sugars can be modulated by the electronic nature of the substituents, which is important for applications in sensing and recognition .
科学研究应用
(1) Catalyst in Dehydrative Amidation (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid has been reported as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines, particularly in the synthesis of α-dipeptides. The ortho-substituent of boronic acid is crucial in preventing the coordination of amines to the boron atom of the active species, thereby accelerating the amidation process (Wang, Lu, & Ishihara, 2018).
(2) Structural Studies and Multifunctional Applications This boronic acid and its derivatives have been utilized in structural studies due to their multifunctional nature, allowing new opportunities for application in various fields such as medicine, agriculture, and industrial chemistry. For instance, (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid derivatives, featuring a combination of boronic acid with an aminophosphonic acid group, exhibit intriguing structural and functional properties (Zhang et al., 2017).
(3) Studies in Fluorescence Quenching This compound has been studied for its role in fluorescence quenching. Research involving two boronic acid derivatives, including (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid, has revealed insights into the conformational changes and interaction dynamics in various alcohol environments, contributing to the understanding of molecular fluorescence properties (Geethanjali et al., 2015).
(4) Direct Amide Formation Catalysts (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid and its derivatives have been shown to act as catalysts for direct amide formation between carboxylic acids and amines. These catalysts display varying reactivities based on the presence of electron-withdrawing or electron-donating groups, providing valuable insights into reaction optimization and catalyst design (Arnold et al., 2008).
(5) Sugar-Binding Interactions The binding interactions between (2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid and various sugars have been investigated. These studies highlight the role of structural changes in sugars, particularly the importance of furanose forms, in the binding affinity and the formation of boronic esters. This research is pivotal for understanding the molecular basis of carbohydrate recognition and sensor development (Bhavya et al., 2016).
安全和危害
未来方向
属性
IUPAC Name |
[2-methoxy-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c1-15-7-4-5(8(10,11)12)2-3-6(7)9(13)14/h2-4,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNRYDKUBYQIOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647883 | |
| Record name | [2-Methoxy-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-4-(trifluoromethyl)phenyl)boronic acid | |
CAS RN |
312936-89-3 | |
| Record name | [2-Methoxy-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-methoxy-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



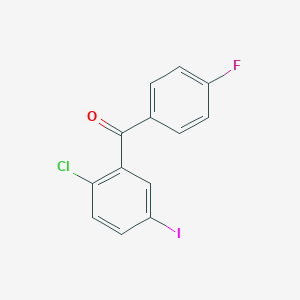
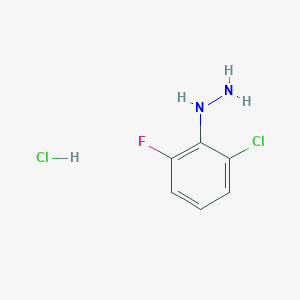
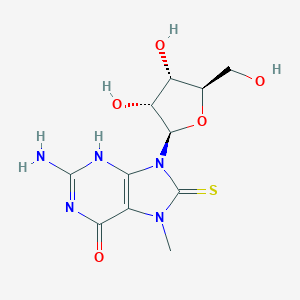
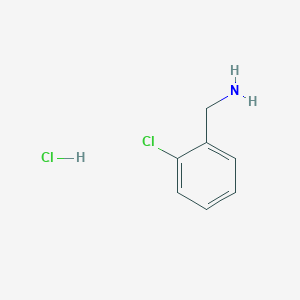

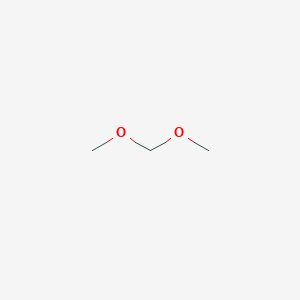
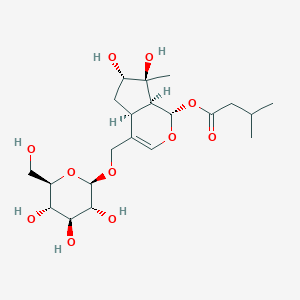
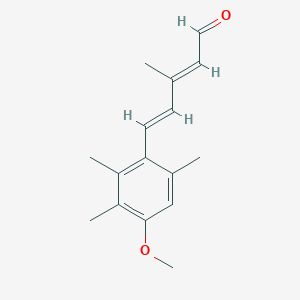
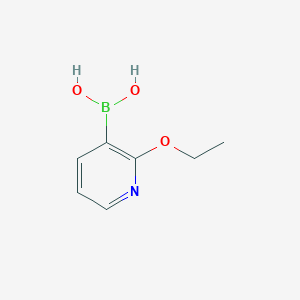
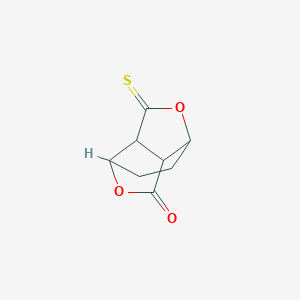
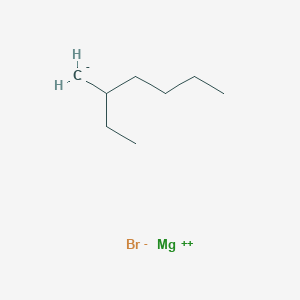
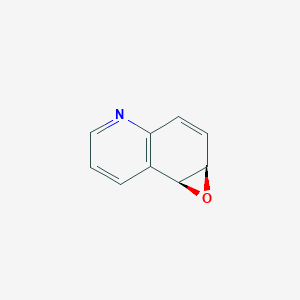
![N-[4-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B151142.png)
